molecular formula C8H16O B1361072 2,5-Dimethylcyclohexanol CAS No. 3809-32-3

2,5-Dimethylcyclohexanol

Cat. No.: B1361072
CAS No.: 3809-32-3
M. Wt: 128.21 g/mol
InChI Key: RUADGOLRFXTMCY-UHFFFAOYSA-N
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Description

2,5-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2120 g/mol . It is a derivative of cyclohexanol, where two methyl groups are substituted at the 2 and 5 positions of the cyclohexane ring. This compound exists as a colorless liquid with a characteristic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylcyclohexanol can be synthesized through several methods:

    Hydrogenation of 2,5-Dimethylcyclohexanone: This method involves the catalytic hydrogenation of 2,5-dimethylcyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

    Reduction of 2,5-Dimethylcyclohexanone: Another method involves the reduction of 2,5-dimethylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or ether.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 2,5-dimethylcyclohexanone on a large scale. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2,5-dimethylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Dehydration: Under acidic conditions, this compound can undergo dehydration to form 2,5-dimethylcyclohexene. This reaction typically uses strong acids like sulfuric acid (H2SO4) or phosphoric acid (H3PO4).

    Esterification: It can react with carboxylic acids or their derivatives to form esters. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid (HCl).

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Dehydration: Sulfuric acid, phosphoric acid, and high temperatures.

    Esterification: Carboxylic acids, acid chlorides, and acid anhydrides in the presence of acid catalysts.

Major Products Formed

    Oxidation: 2,5-Dimethylcyclohexanone.

    Dehydration: 2,5-Dimethylcyclohexene.

    Esterification: Various esters depending on the carboxylic acid used.

Scientific Research Applications

2,5-Dimethylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Medicine: It is investigated for its potential use in pharmaceuticals and as a precursor for the synthesis of bioactive molecules.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethylcyclohexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity.

Comparison with Similar Compounds

2,5-Dimethylcyclohexanol can be compared with other similar compounds such as:

    Cyclohexanol: The parent compound, which lacks the methyl substitutions at the 2 and 5 positions.

    2-Methylcyclohexanol: A similar compound with a single methyl group at the 2 position.

    3,5-Dimethylcyclohexanol: A compound with methyl groups at the 3 and 5 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of two methyl groups at the 2 and 5 positions provides steric hindrance and influences its behavior in chemical reactions compared to its analogs.

Properties

IUPAC Name

2,5-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-3-4-7(2)8(9)5-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUADGOLRFXTMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959030
Record name 2,5-Dimethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3809-32-3
Record name 2,5-Dimethylcyclohexanol
Source CAS Common Chemistry
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Record name 2,5-Dimethylcyclohexan-1-ol
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Record name 3809-32-3
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Record name 2,5-Dimethylcyclohexan-1-ol
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Record name 2,5-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylcyclohexanol
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2,5-Dimethylcyclohexanol
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2,5-Dimethylcyclohexanol
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2,5-Dimethylcyclohexanol
Reactant of Route 5
2,5-Dimethylcyclohexanol
Reactant of Route 6
2,5-Dimethylcyclohexanol
Customer
Q & A

Q1: Are there other analytical techniques, besides GC-MS, that could be used to identify and quantify 2,5-Dimethylcyclohexanol in Clerodendrum bungei?

A2: While the study by Li et al. [] utilized Gas Chromatography-Mass Spectrometry (GC-MS) for compound identification, other techniques could be employed for this compound analysis. Here are some possibilities:

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